5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one
Description
5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a pyrimidine core substituted with an amino group at position 5 and a [(pyrimidin-5-yl)methyl]amino group at position 2. This structure combines aromatic nitrogen-rich heterocycles, which are often associated with enhanced bioavailability, solubility, and biological activity, particularly in medicinal chemistry contexts such as enzyme inhibition or receptor modulation .
Properties
CAS No. |
90061-02-2 |
|---|---|
Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
5-amino-2-(pyrimidin-5-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N6O/c10-7-4-14-9(15-8(7)16)13-3-6-1-11-5-12-2-6/h1-2,4-5H,3,10H2,(H2,13,14,15,16) |
InChI Key |
ICMHTHMWVGXWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Methylene bridge formation: The methylene bridge can be introduced by reacting the pyrimidine derivative with formaldehyde or other methylene donors in the presence of a catalyst.
Amino group introduction: The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyrimidinone derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
| Compound Name | Structural Features | Key Differences from Target Compound | Biological/Chemical Implications |
|---|---|---|---|
| 5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one | Thiazole ring substituent at position 2 | Replaces pyrimidin-5-yl group with thiazole | Thiazole’s sulfur atom may enhance lipophilicity or alter binding to sulfur-sensitive targets . |
| 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one | Dimethylamino group at position 2 | Lacks aromatic heterocyclic substituent; simpler alkylamino group | Reduced π-π stacking potential but improved solubility due to alkyl chain . |
| 6-Amino-5-(methylideneamino)-2-(methylsulfanyl)pyrimidin-4(1H)-one | Methylideneamino (CH=N-) and methylsulfanyl (S-CH3) groups | Different substitution positions (6-amino vs. 5-amino); sulfanyl group | Sulfanyl group may increase metabolic stability or redox activity . |
| 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one | Iodine atom at position 5; methylthio group at position 2 | Halogen substitution (iodine) instead of amino group | Iodine’s bulkiness and electronegativity could enhance halogen bonding in target interactions . |
| 5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one | Thiophene ring substituent at position 2 | Replaces pyrimidin-5-yl with thiophene | Thiophene’s electron-rich ring may alter electronic properties or binding specificity . |
Substituent Position and Ring Modifications
- Amino Group Positioning: The 5-amino group in the target compound is critical for hydrogen-bonding interactions, as seen in analogs like 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one, where the amino group enhances SHP2 phosphatase inhibition .
- Sulfonyl/Alkyl Variations: Compounds like 2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one highlight how sulfonyl groups influence solubility and metabolic stability, whereas alkylamino groups (e.g., dimethylamino) prioritize solubility over aromatic interactions .
Research Findings and Mechanistic Insights
- Enzyme Inhibition: Pyrimidinones with heterocyclic substituents (e.g., thiazole or pyrimidine) often exhibit kinase or phosphatase inhibitory activity. For example, thiazole-containing analogs show promise in anticancer research due to their ability to disrupt ATP-binding pockets .
- Solubility and Bioavailability: The pyrimidin-5-ylmethylamino group in the target compound may balance lipophilicity and aqueous solubility better than bulkier substituents (e.g., iodinated or sulfonated groups), which are prone to metabolic clearance .
- Synthetic Flexibility: The target compound’s structure allows for modular modifications, akin to 5-Amino-2-(trifluoromethoxy)benzamide, where substituent positioning fine-tunes reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
